molecular formula C19H20N4O B5585034 2-benzyl-5-(4-phenyltetrahydro-2H-pyran-4-yl)-2H-tetrazole

2-benzyl-5-(4-phenyltetrahydro-2H-pyran-4-yl)-2H-tetrazole

Cat. No. B5585034
M. Wt: 320.4 g/mol
InChI Key: SISPZILHNQFEOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step processes that may include condensation, cycloaddition, and functional group transformations. For instance, compounds with complex heterocyclic frameworks are often synthesized through methods that employ high yield syntheses, using mild conditions and readily available reactants, as observed in the preparation of polytopic azoles (Maspero et al., 2008).

Molecular Structure Analysis

The molecular and crystal structures of heterocyclic compounds, including those similar to our target molecule, are determined through techniques like X-ray crystallography. These analyses reveal the conformational isomerism and the interactions within the crystal structure, which are crucial for understanding the compound's stability and reactivity (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Heterocyclic compounds, including tetrazoles, exhibit a wide range of chemical reactions, owing to their reactive functional groups. These reactions include cycloadditions, substitutions, and transformations that lead to the synthesis of complex molecules. For example, the 1,3-dipolar cycloaddition reactions have been employed for the synthesis of pyrazole derivatives, showcasing the versatility of these compounds in organic synthesis (Kaur et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are characterized by their high chemical and thermal stability, as determined through thermal analyses and other physicochemical methods. The solid-state structure and stability are essential for the compound’s applications in various fields (Maspero et al., 2008).

Scientific Research Applications

Photonic and Electronic Device Applications

A study by Kumbar et al. (2018) on novel coumarin pyrazoline moieties combined with tetrazoles highlighted their potential in photonic and electronic devices. The tetrazole derivatives exhibited interesting photophysical properties, with their spectroscopic properties analyzed in various solvents. The study indicated that these compounds could play a significant role in the development of new materials for photonic and electronic applications (Kumbar et al., 2018).

Chemical Reactions and Synthesis

Research by Kang and Kim (1999) focused on the removal of the benzotriazole moiety from tetrahydro-2H-pyrans, including those similar to 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole. This study provided insights into the chemical behavior and potential reactions involving tetrazoles, which can be crucial for synthetic chemistry (Kang & Kim, 1999).

Biological Activity and Drug Development

Dhevaraj et al. (2019) synthesized multi-heterocyclic antibacterial drugs using tetrazole-containing pyrazoles. The study explored their antibacterial properties and highlighted the potential of tetrazole derivatives in the development of new antibacterial agents. This indicates a possible application of 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole in medical research and drug development (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Liquid Crystal Research

Muhammad Tariq et al. (2013) reported on new tetrazole liquid crystals, demonstrating the potential of tetrazole derivatives in liquid crystal technology. The study's focus on the mesogenic behavior of these compounds underlines their significance in advanced material sciences, possibly including the 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole (Muhammad Tariq et al., 2013).

Metabotropic Glutamate Receptor Antagonism

A study by Huang et al. (2004) on tetrazole-pyridine derivatives as metabotropic glutamate receptor antagonists provides insight into the potential neurological applications of tetrazole compounds. This suggests the potential of 2-Benzyl-5-(4-Phenyltetrahydro-2H-Pyran-4-Yl)-2H-Tetrazole in neuropharmacology and as a tool in neurological studies (Huang et al., 2004).

Coordination Compounds and Luminescent Properties

Research by Shen et al. (2016) involved the synthesis of gadolinium coordination compounds derived from various tetrazole-containing carboxylic acids. The study highlighted the luminescent properties of these compounds, suggesting potential applications in materials science and possibly in imaging technologies (Shen et al., 2016).

properties

IUPAC Name

2-benzyl-5-(4-phenyloxan-4-yl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)15-23-21-18(20-22-23)19(11-13-24-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISPZILHNQFEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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